4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde
Overview
Description
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic compound that contains both chlorine and fluorine atoms. It is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to bind with high affinity to multiple receptors , and they have shown diverse biological activities .
Mode of Action
Thiazole derivatives are known to exhibit their biological effects through interactions with their targets . For instance, some thiazole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may impact multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: 4-Chloro-2-(4-fluorophenyl)thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-fluorophenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-4-(4-fluorophenyl)thiazole
- 4-(4-Fluorophenyl)thiazole-2-thiol
- 2-(4-Chloro-2-fluorophenyl)ethanamine
Comparison: 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a thiazole ring, which allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and antifungal properties due to the combined effects of the chlorine and fluorine atoms .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-9-8(5-14)15-10(13-9)6-1-3-7(12)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOWOCARZLIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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